molecular formula C24H23NO5 B1403444 2-Fmoc-5-oxo-octahydro-isoindole-1-carboxylic acid CAS No. 1403766-50-6

2-Fmoc-5-oxo-octahydro-isoindole-1-carboxylic acid

Cat. No.: B1403444
CAS No.: 1403766-50-6
M. Wt: 405.4 g/mol
InChI Key: NIRUKWHZKOUGIS-UHFFFAOYSA-N
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Description

2-Fmoc-5-oxo-octahydro-isoindole-1-carboxylic acid is a synthetic compound that belongs to the class of isoindole derivatives It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fmoc-5-oxo-octahydro-isoindole-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving a suitable precursor, such as a substituted phthalic anhydride and an amine.

    Introduction of the Fmoc Group: The Fmoc group is introduced by reacting the isoindole derivative with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base, such as triethylamine, to form the Fmoc-protected isoindole derivative.

    Oxidation: The final step involves the oxidation of the isoindole derivative to introduce the oxo group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Fmoc-5-oxo-octahydro-isoindole-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxo group to a hydroxyl group.

    Substitution: The Fmoc group can be removed under basic conditions to expose the amino group, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: The Fmoc group is typically removed using a base like piperidine in a solvent such as dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

2-Fmoc-5-oxo-octahydro-isoindole-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in peptide synthesis.

    Biology: The compound is used in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological molecules.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Fmoc-5-oxo-octahydro-isoindole-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The Fmoc group provides hydrophobic interactions, while the oxo and carboxylic acid groups can form hydrogen bonds and ionic interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fmoc-5-oxo-octahydro-isoindole-1-carboxylic acid methyl ester
  • This compound ethyl ester
  • This compound amide

Uniqueness

This compound is unique due to its specific combination of functional groups, which provide a balance of hydrophobic and hydrophilic interactions. This makes it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry for the design of bioactive molecules.

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonyl)-5-oxo-3,3a,4,6,7,7a-hexahydro-1H-isoindole-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO5/c26-15-9-10-16-14(11-15)12-25(22(16)23(27)28)24(29)30-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,14,16,21-22H,9-13H2,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIRUKWHZKOUGIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CC2C1C(N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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